![molecular formula C9H12BNO4S B1289218 (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid CAS No. 1778667-07-4](/img/structure/B1289218.png)
(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has the linear formula C9H12O4N1S1B1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BNO4S/c12-10 (13)8-2-4-9 (5-3-8)11-6-1-7-16 (11,14)15/h2-5,12-13H,1,6-7H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.08 . It’s sold in solid form .Aplicaciones Científicas De Investigación
Drug Delivery Systems
The boronic acid moiety of N-(4-Boronophenyl)-1,3-propanesultam can be utilized to create responsive drug delivery systems . These systems can be designed to release therapeutic agents in response to specific biological stimuli, such as changes in pH levels or the presence of certain biomolecules .
Cancer Therapy
Boronic acids are known to exhibit antineoplastic properties , making them valuable in cancer research. The compound could be investigated for its potential to act as a boron carrier in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment .
Antibacterial Applications
The thiazolidinone ring found in this compound is associated with antibacterial activity . It could be explored for use in developing new antibacterial agents, particularly against resistant strains of bacteria .
Osteogenic Properties
In the field of bone tissue engineering , the compound’s ability to promote bone integration in infected bone defects is of significant interest. It can be used to modify implants with bifunctional hydrogels that have both antibacterial and osteogenic properties .
Diabetes Treatment
Thiazolidinones are known for their antidiabetic effects . Research into the applications of N-(4-Boronophenyl)-1,3-propanesultam could lead to the development of new treatments for diabetes, possibly acting through the modulation of KATP channels in pancreatic β-cells .
Analgesic Development
The compound’s structural features suggest potential analgesic properties . It could be synthesized and evaluated for pain relief applications, contributing to the development of new analgesic drugs .
Safety and Hazards
Propiedades
IUPAC Name |
[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5,12-13H,1,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRFEMBBOLGQFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCS2(=O)=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.